molecular formula C15H22N2O3 B255258 Butyl 3-{[(propylamino)carbonyl]amino}benzoate

Butyl 3-{[(propylamino)carbonyl]amino}benzoate

Cat. No. B255258
M. Wt: 278.35 g/mol
InChI Key: NAOSNCLKSQNUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-{[(propylamino)carbonyl]amino}benzoate, also known as BPB, is a chemical compound that has been extensively studied for its biochemical and physiological effects. BPB is a derivative of benzoic acid and is commonly used as a tool compound in research studies. The purpose of

Scientific Research Applications

Butyl 3-{[(propylamino)carbonyl]amino}benzoate has been used extensively in scientific research studies as a tool compound to investigate a variety of biological processes. For example, it has been used to study the role of protein kinase C (PKC) in cell signaling and to investigate the effects of Butyl 3-{[(propylamino)carbonyl]amino}benzoate on the activity of PKC. Butyl 3-{[(propylamino)carbonyl]amino}benzoate has also been used to study the effects of PKC on ion channels and to investigate the role of PKC in regulating the activity of transcription factors.

Mechanism of Action

The mechanism of action of Butyl 3-{[(propylamino)carbonyl]amino}benzoate is not fully understood, but it is believed to act as an inhibitor of PKC. PKC is a family of serine/threonine kinases that play a key role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Butyl 3-{[(propylamino)carbonyl]amino}benzoate is thought to bind to the active site of PKC, preventing it from phosphorylating its target proteins.
Biochemical and Physiological Effects:
Butyl 3-{[(propylamino)carbonyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of PKC in a variety of cell types, including neurons, astrocytes, and cardiac myocytes. Butyl 3-{[(propylamino)carbonyl]amino}benzoate has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of Butyl 3-{[(propylamino)carbonyl]amino}benzoate is that it is a highly specific inhibitor of PKC, making it a useful tool compound for studying the role of PKC in various biological processes. However, one limitation of Butyl 3-{[(propylamino)carbonyl]amino}benzoate is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving Butyl 3-{[(propylamino)carbonyl]amino}benzoate. One area of research is to investigate the effects of Butyl 3-{[(propylamino)carbonyl]amino}benzoate on other signaling pathways in addition to PKC. Another area of research is to develop more potent and selective inhibitors of PKC based on the structure of Butyl 3-{[(propylamino)carbonyl]amino}benzoate. Additionally, Butyl 3-{[(propylamino)carbonyl]amino}benzoate could be used as a tool compound to investigate the role of PKC in various disease states, such as cancer and neurodegenerative diseases.

Synthesis Methods

Butyl 3-{[(propylamino)carbonyl]amino}benzoate can be synthesized using a variety of methods, including the reaction of butyl 3-aminobenzoate with propyl isocyanate in the presence of a base. The resulting compound is then treated with hydrochloric acid to yield Butyl 3-{[(propylamino)carbonyl]amino}benzoate. Other methods of synthesis have also been reported in the literature.

properties

Product Name

Butyl 3-{[(propylamino)carbonyl]amino}benzoate

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

butyl 3-(propylcarbamoylamino)benzoate

InChI

InChI=1S/C15H22N2O3/c1-3-5-10-20-14(18)12-7-6-8-13(11-12)17-15(19)16-9-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H2,16,17,19)

InChI Key

NAOSNCLKSQNUEX-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)NCCC

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)NCCC

Origin of Product

United States

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